Butanoic acid, 4-(methylphenylamino)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(methylphenylamino)- can be achieved through several methods. One common approach involves the direct aza-Michael addition of amines to crotonic acid. This method is advantageous as it can be performed under solvent-free and catalyst-free conditions, making it an environmentally friendly option . The reaction typically involves simple mixing or grinding of the reactants at room temperature, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of butanoic acid, 4-(methylphenylamino)- may involve more scalable and efficient processes. One such method includes the synthesis from ethyl 4-(methyl(phenyl)amino)butanoate, which can be further processed to obtain the target compound . These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(methylphenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Butanoic acid, 4-(methylphenylamino)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 4-(methylphenylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Butyric acid (Butanoic acid): A straight-chain alkyl carboxylic acid with similar structural features but lacking the 4-(methylphenylamino) substituent.
Phenylbutyric acid: A derivative of butyric acid with a phenyl group, used in the treatment of urea cycle disorders.
Uniqueness
Butanoic acid, 4-(methylphenylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Butanoic acid, 4-(methylphenylamino)-, also known by its CAS number 26488-79-9, is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of butanoic acid, 4-(methylphenylamino)- is C_{12}H_{17}N O_2, with a molecular weight of approximately 193.24 g/mol. Its structure features a butanoic acid backbone with a methylphenylamino substituent at the 4-position, which significantly influences its biological properties.
The biological activity of butanoic acid, 4-(methylphenylamino)- is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in various physiological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential roles in modulating inflammatory responses and microbial activity.
Antimicrobial Properties
One of the notable biological activities of butanoic acid, 4-(methylphenylamino)- is its antimicrobial effect. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. A comparative analysis indicated that this compound could inhibit the growth of pathogenic bacteria, making it a candidate for further investigation as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its antimicrobial properties, butanoic acid, 4-(methylphenylamino)- has been studied for its anti-inflammatory effects. Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses. This property positions it as a potential therapeutic agent for diseases characterized by chronic inflammation.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of butanoic acid, 4-(methylphenylamino)- against various cell lines. For example, one study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in cancer cell lines compared to control groups. The IC50 values obtained from these assays provide insight into the compound's potency:
Cell Line | IC50 (µM) |
---|---|
LNCaP (Prostate Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
These findings indicate that butanoic acid, 4-(methylphenylamino)- may possess selective cytotoxicity towards certain cancer cells.
Animal Studies
Animal models have also been utilized to assess the therapeutic potential of this compound. For instance, in a murine model of inflammation induced by lipopolysaccharide (LPS), administration of butanoic acid, 4-(methylphenylamino)- led to a marked reduction in inflammatory markers such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
To understand the unique properties of butanoic acid, 4-(methylphenylamino)-, it is useful to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
Butyric Acid | C_{4}H_{8}O_{2} | Antimicrobial; gut health promoter |
Phenylbutyric Acid | C_{11}H_{14}O_{2} | Used in urea cycle disorders |
Butanoic Acid Derivatives | Various | Varies widely; some show anti-cancer properties |
Butanoic acid, 4-(methylphenylamino)- stands out due to its specific substitution pattern that enhances its biological activity compared to other derivatives.
Properties
IUPAC Name |
4-(N-methylanilino)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFFPYGZQUFNIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457256 | |
Record name | Butanoic acid, 4-(methylphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26488-79-9 | |
Record name | Butanoic acid, 4-(methylphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.